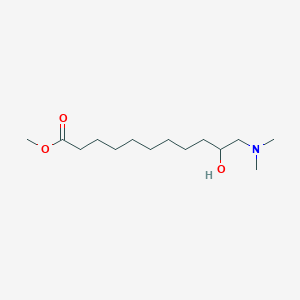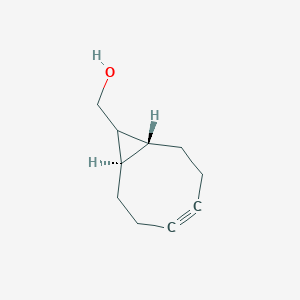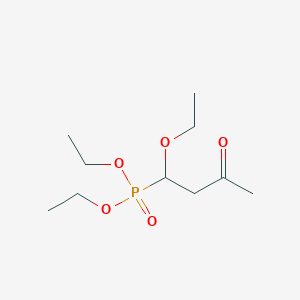![molecular formula C21H20N4S B14134439 1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea CAS No. 893164-98-2](/img/structure/B14134439.png)
1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea typically involves the reaction of 4-methylbenzylamine with 4-[(Z)-phenyldiazenyl]phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, base catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thioureas.
Substitution: Substituted thioureas.
Applications De Recherche Scientifique
1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its thiourea moiety can interact with biological macromolecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-methylbenzyl)-3-phenyl-2-thiourea
- 1-(4-ethylphenyl)-3-phenyl-2-thiourea
- 1-(4-methoxyphenyl)-3-phenyl-thiourea
Uniqueness
1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea is unique due to its specific structural features, such as the presence of the phenyldiazenyl group. This structural element imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable metal complexes and its potential therapeutic effects further highlight its uniqueness compared to other thioureas .
Propriétés
Numéro CAS |
893164-98-2 |
|---|---|
Formule moléculaire |
C21H20N4S |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1-[(4-methylphenyl)methyl]-3-(4-phenyldiazenylphenyl)thiourea |
InChI |
InChI=1S/C21H20N4S/c1-16-7-9-17(10-8-16)15-22-21(26)23-18-11-13-20(14-12-18)25-24-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H2,22,23,26) |
Clé InChI |
VFAKEVPULHLCNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)






![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)



![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
